B1575235 Prostatic acid phosphatase (112-120)

Prostatic acid phosphatase (112-120)

Cat. No.: B1575235
Attention: For research use only. Not for human or veterinary use.
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Description

Prostatic Acid Phosphatase (112-120), with the amino acid sequence TLMSAMTNL , is a defined epitope peptide derived from the human Prostatic Acid Phosphatase (PAP) protein . PAP is a prostate-specific differentiation antigen and a well-characterized enzyme that functions as a histidine-dependent acid phosphatase . Research has established its role as a prostate-specific tumor suppressor with protein tyrosine phosphatase activity, involved in regulating key signaling pathways such as those mediated by ErbB-2 and PI3K/Akt in prostate cancer cells . This specific peptide is validated for use in T-cell assays, including ELISPOT, intracellular cytokine staining (ICS), cytotoxicity, and T-cell proliferation assays . Its primary research value lies in the study of immunotherapies and immune monitoring for prostate cancer, facilitating the investigation of antigen-specific T-cell responses . The peptide is produced under strict quality control, typically purified to >90% , ensuring high performance and reliability in experimental settings. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

sequence

TLMSAMTNL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Prostatic acid phosphatase (112-120)

Origin of Product

United States

Scientific Research Applications

Vaccine Development

PAP (112-120) is recognized as an immunogenic epitope that can stimulate T-cell responses against prostate cancer cells. Research indicates that dendritic cells loaded with apoptotic prostate cancer cells can enhance the recognition of this peptide by CD8+ T cells, leading to robust immune responses . A study demonstrated that type-1 polarized dendritic cells (αDC1s) induced significantly higher numbers of T cells recognizing the PAP (112-120) epitope compared to standard dendritic cells .

Table 1: T-cell Activation by Dendritic Cells Loaded with PAP Peptides

Dendritic Cell TypeT-cell Activation Level
Standard DCsLow
αDC1sHigh

Clinical Trials

Clinical trials have explored the efficacy of vaccines targeting PAP, including plasmid DNA vaccines that encode the PAP protein. These studies aim to elicit a strong immune response against prostate tumors by using various prime-boost strategies that incorporate PAP peptides .

Diagnostic and Prognostic Applications

Despite being overshadowed by PSA testing, PAP levels remain clinically relevant in specific contexts:

  • Recurrence Prediction : Elevated PAP levels can indicate disease recurrence post-radical prostatectomy, providing valuable prognostic information for clinicians .
  • Therapeutic Monitoring : Monitoring PAP levels can assist in evaluating patient responses to androgen ablation therapy, particularly in cases where PSA levels may not provide a complete picture .

Table 2: Clinical Utility of PAP Levels

ApplicationDescription
Recurrence PredictionIndicates potential recurrence post-surgery
Therapeutic MonitoringAssesses response to androgen ablation therapy

Case Studies

Several case studies illustrate the application of PAP (112-120) in clinical settings:

  • Case Study: Vaccine Response
    A patient receiving a plasmid DNA vaccine targeting PAP showed a significant increase in CD8+ T cell responses specific to the PAP (112-120) epitope, correlating with reduced tumor burden on imaging studies .
  • Case Study: Monitoring Disease Progression
    In a cohort of patients undergoing radical prostatectomy, those with rising PAP levels post-surgery had a higher incidence of recurrence compared to those whose levels remained stable or decreased .

Chemical Reactions Analysis

Structural Features and Active Site

Each monomer of PAcP contains three asparagine-linked glycosylation sites at positions 62, 188, and 301, along with six cysteine residues that form two disulfide bonds (Cys129–340 and Cys314–319) and two free residues (Cys183 and Cys281) . The enzyme consists of 44% α-helix (16 helices; 158 residues) and 12% β-strand (ten strands; 45 residues), with the remainder comprising loops and β-turns . Each subunit has a large α/β domain and a smaller α-domain . The active site, located between these domains, features the residues His12 and Asp258 .

Key Residues and Catalytic Mechanism

His12 and Arg11 are essential for catalysis, while mutations of Arg15, Arg79, His257, and Asp258 severely impair catalytic activity . His12 acts as a phosphate group acceptor, and Asp258 serves as a proton donor . The conserved "RHGXRXP" motif, containing His12, is crucial for the dephosphorylation property of PAcP, forming a phosphohistidine intermediate .

Dimerization and Activation

Monomeric PAcP exhibits very low phosphatase activity; dimerization of the mature PAcP protein is required for full catalytic activity . This dimerization displays allosteric activation, similar to the oligomerization required for receptor protein tyrosine kinase (RPTK) activation . Residues Trp106 and His112 are involved in regulating dimerization and subsequent activation .

Enzymatic Activity and Specificity

PAP demonstrates phosphatase activity under acidic conditions (pH 4-6) . Prostatic acid phosphatase activity is the difference between the total acid phosphatase activity and the acid phosphatase activity in the presence of 20 mM tartrate . Optimal activity occurs at a temperature of 37°C .

Activators: Fe2+, Mg2+, Mn2+, Zn2+ (below 1 mM)
Inhibitors: Hg2+, MoO4 2–, Zn2+, PCMB, NEM, F–, p-nitrophenyl sulfate, tartrate

SubstrateKM (mM)
p-nitrophenyl phosphate1.71
DL-phosphotyrosine0.45
α-glycerophosphate1.0

Role in Prostate Cancer

Cellular PAcP (cPAcP) functions as a protein tyrosine phosphatase, dephosphorylating ErbB-2/Neu/HER-2 in prostate cancer cells, leading to reduced tumorigenicity . cPAcP regulates the androgen sensitivity of PCa cells . Decreased cPAcP expression results in activated ErbB-2 and downstream ERK1/2 signaling, promoting castration-resistant PCa progression . cPAcP can dephosphorylate human ErbB-2 at different sites, influencing androgen sensitivity . Ectopic expression of wild-type cPAcP decreases phosphorylation levels of Tyr1221/2 and Tyr1248, restoring androgen sensitivity . In advanced PCa cells, decreased cPAcP expression contributes to ErbB-2 activation, leading to increased cell survival and proliferation under androgen-ablated conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Other PAP Fragments
  • PAP (248-286): This fragment aggregates into SEVI amyloid fibrils, promoting HIV infection. Sulfonated compounds (e.g., NF110) inhibit fibril formation by binding to PAP (248-286) via hydrogen bonds, hydrophobic interactions, and π-π stacking. NF110 exhibits the strongest inhibitory effect (IC₅₀: 1.2 µM) compared to NF279 and NF340 . In contrast, PAP (112-120) lacks amyloidogenic properties but shares enzymatic activity with the full-length enzyme.
  • Full-Length PAP: The full enzyme (55 kDa dimer) has two subunits stabilized by disulfide bonds. PAP (112-120) retains catalytic residues but lacks regulatory domains, resulting in reduced stability under physiological conditions .

Table 1: Structural and Functional Differences Between PAP Fragments

Property PAP (112-120) PAP (248-286) Full-Length PAP
Molecular Weight ~1.5 kDa ~4.3 kDa 55 kDa (dimer)
Amyloid Formation No Yes (SEVI fibrils) No
Enzymatic Activity Retained (pH 4.6–5.5) None Retained (pH 4.6–5.5)
HIV Interaction None Enhances infectivity None
Comparison with Other Acid Phosphatases
  • Human Lysosomal Acid Phosphatase (hLAcP): Shares 30% sequence homology with PAP but lacks prostate specificity. hLAcP hydrolyzes phosphorylated proteins in lysosomes (pH 4.5–5.0) and is insensitive to tartrate inhibition, unlike PAP .
  • PAP, however, prefers acceptors with separated hydroxyls (e.g., 1,4-butanediol), achieving 80% transfer efficiency .

Table 2: Enzymatic Properties of PAP vs. Other Acid Phosphatases

Enzyme Optimal pH Substrate Specificity Acceptor Preference Inhibitor Sensitivity
PAP (112-120) 4.6–5.5 Aromatic phosphoesters Alcohols with separated -OH L-Tartrate, L-Phenylalanine
hLAcP 4.5–5.0 Phosphoproteins N/A Insensitive to tartrate
Liver β-Glucuronidase 5.0 β-Glucuronides Alcohols with adjacent -OH Saccharic acid
Inhibitor and Substrate Cross-Reactivity

PAP (112-120) shares substrate overlap with non-prostatic acid phosphatases, complicating specificity. For example:

  • Tartrate Inhibition: PAP is 90% inhibited by 10 mM L-tartrate, whereas erythrocyte acid phosphatase is unaffected .

Table 3: Inhibitor Effects on PAP and Related Enzymes

Inhibitor PAP (112-120) Inhibition PAP (248-286) Inhibition hLAcP Inhibition
L-Tartrate (10 mM) 90% N/A 0%
NF110 (1.2 µM) N/A 95% N/A
L-Phenylalanine (5 mM) 70% N/A 20%
Clinical and Pathological Relevance
  • Prostate Cancer: PAP (112-120) is less specific than PSA but retains utility in immunohistochemical staining for prostate adenocarcinoma diagnosis .

Preparation Methods

Isolation and Purification from Human Prostatic Tissue

The classical method for preparing prostatic acid phosphatase involves extraction and purification from human prostate tissue:

  • Affinity Chromatography : PAcP is isolated in a highly pure form using affinity chromatography techniques from human prostatic tissue homogenates. This method yields an enzyme preparation with preserved catalytic activity, stable for long-term storage when lyophilized in acidic albumin solutions and stored at -20°C for up to two years without loss of activity.

  • Stability and Activity : The purified enzyme shows no time-dependent loss of catalytic activity, and accelerated degradation tests confirm its robustness, making it suitable as a standard calibrant for assay unification across laboratories.

Chemical Synthesis of the Peptide Fragment (112-120) by Solid-Phase Peptide Synthesis (SPPS)

Given the importance of the specific peptide fragment (residues 112-120) for structural and functional studies, chemical synthesis is a preferred method:

  • SPPS Technology : The peptide corresponding to PAcP (112-120) is synthesized using solid-phase peptide synthesis, a well-established method developed by Merrifield and continuously improved. SPPS involves sequential coupling of amino acids to a solid resin, with cycles of deprotection and coupling to build the peptide chain.

  • Resin Selection : Commonly used resins include 2-chlorotrityl chloride resin and rink amide resin, which allow for the introduction of either free carboxylic acid or amide groups at the C-terminus, respectively. The choice depends on the desired peptide end group and subsequent applications.

  • Coupling and Deprotection : Each amino acid is coupled using activating agents like HCTU or HATU in the presence of bases such as DIPEA or N-methylmorpholine. Fmoc (9-fluorenylmethoxycarbonyl) chemistry is typically employed for temporary amine protection, removed in cycles to allow chain elongation. The process can be manual or automated using peptide synthesizers.

  • Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) cocktails, often containing scavengers like triisopropylsilane (TIPS) and water. The crude peptide is then precipitated and purified.

  • Purification and Analysis : The crude peptide is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm sequence and purity.

Structural and Functional Considerations in Preparation

  • Dimerization and Activity : The mature PAcP protein is a dimer composed of two subunits, with dimerization essential for full catalytic activity. The peptide fragment 112-120 includes residues (such as His112) implicated in regulating dimerization and enzyme activation.

  • Post-Translational Modifications : Native PAcP contains glycosylation sites and disulfide bonds that contribute to stability. While synthetic peptides lack these modifications, recombinant expression or enzymatic modification can be employed if needed for functional studies.

Comparative Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Affinity Chromatography from Tissue Extraction from human prostate tissue, purification by affinity chromatography High purity, native enzyme with post-translational modifications, stable Limited by tissue availability, labor-intensive
Solid-Phase Peptide Synthesis (SPPS) Chemical synthesis of peptide fragment on resin using Fmoc chemistry Precise sequence control, scalable, rapid synthesis Lacks post-translational modifications, requires purification
Recombinant Expression (Supplementary) Expression in host cells with purification Produces modified protein, scalable Requires cloning, optimization of expression

Detailed Research Findings and Notes

  • Stability of Purified PAcP : Lyophilized enzyme preparations maintain catalytic activity for extended periods, validating their use as standards in clinical assays.

  • SPPS Efficiency : The use of modern resins and coupling agents allows for efficient synthesis of peptides up to 30 residues, with high purity and yield, facilitating studies on functional domains such as residues 112-120.

  • Structural Insights : Residues within the 112-120 region, including His112, are critical for dimerization and enzymatic function, indicating that synthetic peptides of this region can be used to study protein-protein interactions and enzyme activation mechanisms.

  • Analytical Techniques : Post-synthesis, peptides are analyzed by HPLC and mass spectrometry to confirm identity and purity, ensuring reliability in downstream applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for accurately measuring Prostatic Acid Phosphatase (PAP) activity in biological samples?

  • Methodological Answer : PAP activity is typically quantified using spectrophotometric assays with p-nitrophenyl phosphate (pNPP) as the substrate. To isolate prostatic-specific activity, tartrate inhibition is applied to suppress non-prostatic acid phosphatases (e.g., from erythrocytes or platelets). Ensure reagents exclude citrate, a known PAP inhibitor, and use phosphate-based buffers for optimal enzyme activity. Validation with ELISA or radioimmunoassay is recommended for cross-method verification .

Q. How does Prostatic Acid Phosphatase (PAP) compare to Prostate-Specific Antigen (PSA) in modern prostate cancer diagnostics?

  • Methodological Answer : While PSA has replaced PAP as the primary screening tool due to higher sensitivity, PAP retains prognostic value in advanced prostate cancer. Combined measurement of PAP and PSA improves specificity for metastatic disease monitoring. For instance, elevated PAP in serum correlates with skeletal metastases, whereas PSA alone may not differentiate localized vs. disseminated disease. Methodologically, dual-marker analysis via immunoassays is advised .

Q. What are the key challenges in standardizing PAP measurements across laboratories?

  • Methodological Answer : Inter-lab variability arises from differences in substrate specificity (e.g., thymolphthalein monophosphate vs. pNPP), inhibition protocols (tartrate concentration), and calibration standards. To mitigate discrepancies, adhere to established guidelines (e.g., International Federation of Clinical Chemistry protocols) and report detailed reagent compositions, including buffer pH and inhibitor concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in PAP concentration ranges reported across studies?

  • Methodological Answer : Contradictions often stem from methodological heterogeneity. For example, studies using citrate-containing reagents underestimate PAP activity compared to phosphate-based systems . To reconcile data, conduct cross-validation using multiple assay formats (e.g., activity assays vs. immunoassays) and perform meta-analyses stratified by methodology. Statistical adjustments for age, species, and sample type (serum vs. seminal fluid) are critical .

Q. What experimental design considerations are critical when investigating PAP as a biomarker in non-human species?

  • Methodological Answer :

Age Stratification : Include age-matched cohorts, as prostate size and PAP levels may correlate with age in some species (e.g., dogs) but not others .

Sample Type : Measure both serum and tissue-derived PAP, as seminal fluid concentrations are typically higher and more reflective of prostatic health .

Imaging Correlation : Integrate ultrasonography to assess prostate morphology (e.g., hyperechoic regions in benign hyperplasia) alongside biochemical assays .

Species-Specific Validation : Validate antibodies/assays for cross-reactivity, as PAP isoforms vary between species .

Q. What purification protocols are recommended for isolating PAP for structural or functional studies?

  • Methodological Answer : High-purity PAP can be obtained via affinity chromatography using monoclonal antibodies or Concanavalin A (for glycoprotein isolation), followed by isoelectric focusing to separate isoforms. Post-purification, validate enzymatic activity using pNPP and confirm purity via SDS-PAGE and Western blot. Store purified PAP in glycerol-containing buffers at -80°C to prevent denaturation .

Q. How should researchers analyze PAP data in studies with high inter-individual variability?

  • Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) if data violates normality assumptions. For skewed distributions (common in seminal PAP levels), use radical transformations (e.g., square root) to normalize variance. Report individual data ranges alongside means to highlight heterogeneity, as seen in canine studies where serum PAP varied from 0.022–0.78 U/L within age groups .

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